molecular formula C7H3ClN2O3 B2665520 2-Chloro-6-nitrobenzo[d]oxazole CAS No. 39223-94-4

2-Chloro-6-nitrobenzo[d]oxazole

Cat. No.: B2665520
CAS No.: 39223-94-4
M. Wt: 198.56
InChI Key: BRDWSRCZYYPRQZ-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Core Structure in Chemical Research

The benzoxazole core, a heterocyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a structure of significant interest in the field of medicinal and chemical research. hilarispublisher.comigi-global.comresearchgate.net This framework's stability, imparted by its aromaticity, combined with its reactive sites, allows for extensive functionalization, leading to a wide array of derivatives with diverse applications. hilarispublisher.com Benzoxazole and its derivatives are recognized for their broad spectrum of pharmacological activities. hilarispublisher.comresearchgate.netjocpr.com The structural similarity of the benzoxazole nucleus to naturally occurring nucleic bases, such as adenine (B156593) and guanine, allows them to interact with biological macromolecules, a property that underpins their biological activity. researchgate.netijrrjournal.com Consequently, these compounds are pivotal starting materials in the synthesis of more complex, biologically active structures. jocpr.com

Overview of Halogenated and Nitrated Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic component. nih.govrsc.org The introduction of halogen atoms and nitro groups to these heterocyclic scaffolds is a common strategy in drug design to modulate their physicochemical properties and biological activity. Halogenation can influence a molecule's lipophilicity, conformation, and metabolic stability, while nitration often serves to introduce a group that can be further transformed or can act as an electron-withdrawing group, influencing the molecule's reactivity. nih.govmdpi.com Specifically, in the context of aromatic systems, the presence of strong electron-withdrawing groups like the nitro group (NO2) can activate the ring towards nucleophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org

Scope and Research Focus on 2-Chloro-6-nitrobenzo[d]oxazole

This article focuses specifically on the chemical compound this compound. This molecule incorporates the key features of a benzoxazole core, a halogen substituent (chloro group) at the 2-position, and a nitro group at the 6-position. This combination of functional groups makes it a versatile intermediate in organic synthesis. bldpharm.com The chlorine atom at the C2 position is a good leaving group, susceptible to nucleophilic displacement, while the nitro group at the C6 position activates the aromatic system for such reactions and can itself be a site for chemical modification, such as reduction to an amino group. masterorganicchemistry.comgoogle.com The study of this compound provides insights into the reactivity and synthetic potential of substituted benzoxazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDWSRCZYYPRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the 2-position of the benzoxazole (B165842) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comgoogle.com This reactivity is enhanced by the presence of the electron-withdrawing nitro group on the benzene (B151609) ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to form a diverse range of 2-substituted-6-nitrobenzoxazoles. google.com This reaction is a cornerstone of the synthetic utility of 2-Chloro-6-nitrobenzo[d]oxazole, allowing for the introduction of various functional groups at the C2 position. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org

Displacement of the Chlorine Atom by Nitrogen Nucleophiles

Reduction of the Nitro Group

The nitro group at the 6-position can be readily reduced to an amino group (NH2), providing a pathway to 6-aminobenzoxazole derivatives. rsc.orgasianpubs.org This transformation is typically achieved through catalytic hydrogenation using reagents like Raney nickel or palladium on carbon, or by using reducing agents such as tin(II) chloride or iron in acidic media. rsc.orgwikipedia.org The resulting amino group can then undergo a variety of subsequent reactions, such as diazotization followed by substitution, or acylation, further expanding the synthetic possibilities. The chemoselective reduction of the nitro group in the presence of other functional groups is an important consideration in multi-step syntheses. asianpubs.org

Advanced Spectroscopic and Structural Characterization Studies

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of 2-Chloro-6-nitrobenzo[d]oxazole are characterized by absorption or scattering bands corresponding to the specific vibrational modes of its functional groups. researchgate.net

Nitro Group (NO₂): This group is readily identified by two strong characteristic stretching vibrations. The asymmetric stretch typically appears in the 1500–1560 cm⁻¹ region, while the symmetric stretch is found between 1300–1370 cm⁻¹.

Benzoxazole (B165842) Ring: The C=N stretching vibration within the oxazole (B20620) ring gives rise to a band typically around 1620-1670 cm⁻¹. arabjchem.org

C-Cl Bond: The stretching vibration of the carbon-chlorine bond is usually observed in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹.

Aromatic System: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are seen in the 1450-1600 cm⁻¹ range. mdpi.com

A summary of key vibrational frequencies is provided in the table below.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-HStretching3000 - 3100IR / Raman
C=N (Oxazole)Stretching1620 - 1670IR / Raman
NO₂Asymmetric Stretch1500 - 1560IR
Aromatic C=CRing Stretching1450 - 1600IR / Raman
NO₂Symmetric Stretch1300 - 1370IR
C-O (Ether)Stretching1020 - 1250IR
C-ClStretching600 - 800IR

The benzoxazole unit itself, being a fused heterocyclic system, has a unique vibrational fingerprint. researchgate.net The coupling of the oxazole and benzene (B151609) ring vibrations results in a complex series of bands in the IR and Raman spectra. The positions and intensities of these bands are sensitive to substitution on the ring. The electron-withdrawing nature of the chloro and nitro groups significantly influences the electronic distribution and bond strengths within the benzoxazole core, which in turn alters the vibrational frequencies.

Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of these complex vibrational modes. This provides a deeper understanding of the molecule's structure and bonding. For instance, studies on similar heterocyclic systems use DFT calculations to correlate experimental IR and Raman bands with specific atomic motions, confirming the assignments of in-plane and out-of-plane bending and stretching modes of the entire ring system. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, deep insights into the molecule's connectivity and stability can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. For this compound, with the chemical formula C₇H₃ClN₂O₃, the theoretical monoisotopic mass can be calculated with extreme accuracy. Techniques such as Electrospray Ionization (ESI) combined with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. sci-hub.seacs.org

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial for confirming the identity of synthesized molecules. rsc.org For instance, studies on related benzothiazole (B30560) derivatives have successfully used HRMS to confirm calculated masses, lending confidence to their structural assignments. nih.gov The acquired data for this compound would be compared against its calculated exact mass to verify its elemental composition. sisweb.com

Table 1: Theoretical Exact Mass Data for this compound

ParameterValue
Chemical FormulaC₇H₃ClN₂O₃
Monoisotopic Mass (Da)197.9808
Isotope²H
Isotope¹³C
Isotope¹⁵N
Isotope¹⁷O
Isotope¹⁸O
Isotope³⁷Cl
Nominal Mass (Da)198

This interactive table allows for sorting and filtering of the theoretical mass data.

Mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS) or tandem mass spectrometry (MS/MS), can elucidate the fragmentation patterns of a molecule. nih.gov Analyzing these patterns helps to piece together the molecular structure. For this compound, under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

A plausible fragmentation pathway would likely initiate with the loss of the nitro group (NO₂) or a chlorine radical (Cl•). Subsequent fragmentation could involve the cleavage of the oxazole ring, leading to the loss of carbon monoxide (CO) or other small neutral molecules. The analysis of related nitro-substituted benzimidazole (B57391) and benzothiazole compounds shows common fragmentation patterns, such as the cleavage of the heterocyclic ring and loss of substituents from the benzene ring. nih.govnih.gov The relative abundance of the fragment ions in the mass spectrum provides a unique fingerprint for the molecule. nih.gov

Table 2: Plausible Mass Spectrometry Fragments of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonProposed Neutral Loss
198[C₇H₃ClN₂O₃]⁺(Molecular Ion)
168[C₇H₃ClN₂O]⁺NO
152[C₇H₃ClNO]⁺NO₂
124[C₆H₃ClNO]⁺CO
116[C₇H₃N₂O₃]⁺Cl
88[C₅H₂NO]⁺Cl, CO

This interactive table details potential fragments and their corresponding neutral losses during mass spectrometry analysis.

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by mass alone. For this compound, IMS could be used to separate it from its positional isomers, such as 2-Chloro-5-nitrobenzo[d]oxazole or 7-Chloro-4-nitrobenzo[d]oxazole.

Each ion has a characteristic drift time through the IMS cell, which can be converted to a rotationally averaged collision cross section (CCS). The CCS is a physicochemical property that reflects the ion's three-dimensional shape. While experimental IMS data for this compound is not widely published, computational methods can predict CCS values. These predicted values can serve as a valuable reference for identifying the compound in complex mixtures, offering a higher degree of confidence in its identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not prominently featured in the surveyed literature, extensive crystallographic studies have been performed on closely related derivatives. rsc.org For example, the crystal structure of 2-amino-5-chlorobenzoxazole has been determined, revealing a planar molecule. researchgate.net Analysis of various benzoxazole and benzothiazole derivatives consistently shows that the fused ring system is largely planar. researchgate.netmdpi.comnih.gov

These studies on derivatives provide a strong basis for predicting the structural features of this compound. It is expected to have a planar benzoxazole core. The precise bond lengths and angles would be influenced by the electronic effects of the electron-withdrawing chloro and nitro groups.

Table 3: Crystallographic Data for a Related Benzoxazole Derivative (2-Amino-5-chloro-1,3-benzoxazole) researchgate.net

ParameterValue
Chemical FormulaC₇H₅ClN₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.4403
b (Å)3.7390
c (Å)19.737
β (°)101.67
Volume (ų)682.2
Z (molecules per unit cell)4

This interactive table presents key crystallographic parameters for a structurally similar compound, providing insight into the expected crystal system of this compound.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov In crystals of benzoxazole derivatives, these interactions typically include hydrogen bonds, π–π stacking interactions between the aromatic rings, and other van der Waals forces. mdpi.comiucr.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of organic molecules. nih.gov DFT methods are particularly effective for optimizing molecular geometries and predicting a range of spectroscopic parameters. google.com

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 2-Chloro-6-nitrobenzo[d]oxazole, DFT calculations, often using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-31G(d)), are employed to find this minimum energy structure. google.comresearchgate.net

The optimized geometry of this compound is expected to feature a nearly planar benzoxazole (B165842) fused ring system due to its aromatic character. However, the presence of the nitro group at the C6 position may introduce a slight twist. Computational studies on similar nitroaromatic compounds have shown that the dihedral angle between the nitro group and the aromatic ring can be influenced by steric and electronic effects. soton.ac.uk Analysis of bond lengths would likely confirm the influence of the electron-withdrawing chloro and nitro groups on the electronic distribution within the aromatic system. For instance, the C2-Cl bond is a key feature, and its length and electronic character are critical to the molecule's reactivity. Studies on related chlorobenzoxazoles provide reference points for these structural parameters. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Molecular Property Prediction This table presents a selection of computational methods frequently used for tasks described in this article, based on benchmark studies and common practices.

Computational Task Common DFT Functionals Common Basis Sets Typical Application
Geometry OptimizationB3LYP, PBE0, ωB97X-D, M06-2X6-31G(d), 6-311G(d,p), def2-SVPFinding the lowest energy structure of the molecule. nih.govgoogle.com
NMR Chemical ShiftsmPW1PW91, ωB97X-D, WP046-311+G(2d,p), def2-SVP, pcSseg-1Predicting ¹H and ¹³C NMR spectra. d-nb.infomdpi.com
Vibrational FrequenciesB3LYP, B3PW916-31G(d,p), 6-311++G(d,p)Predicting infrared (IR) and Raman spectra. researchgate.netnih.gov
Electronic PropertiesB3LYP, M06-2X6-311++G(d,p), cc-pVTZCalculating HOMO-LUMO energies and molecular electrostatic potential. researchgate.netirjweb.com

DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification.

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to IR and Raman spectra, can be computed from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov These calculations help assign experimental spectral bands to specific molecular motions, such as C-H stretches, C=N vibrations, or the characteristic symmetric and asymmetric stretches of the nitro group. prensipjournals.com Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies, so they are typically multiplied by an empirical scaling factor (often around 0.96-0.98 for B3LYP functionals) to improve agreement with experimental results. nih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the presence of two strong electron-withdrawing groups (the chloro group at C2 and the nitro group at C6) is expected to significantly lower the energy of the LUMO. This makes the molecule a strong electron acceptor, or electrophile. The LUMO is likely to be localized over the benzoxazole ring system, with a significant coefficient on the C2 carbon, marking it as the primary site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Computational studies on related nitro-substituted heterocyclic compounds confirm that electron-withdrawing groups decrease the HOMO-LUMO gap, thereby increasing chemical reactivity. researchgate.net

Table 2: Representative Frontier Orbital Energies for Analogous Nitroaromatic Heterocycles This table shows calculated HOMO-LUMO energies and gaps for compounds structurally related to this compound, illustrating the expected electronic properties.

Compound Computational Method EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
2-Nitrobenzoic acidHyperChem (Semi-empirical)-11.02-2.138.89 researchgate.net
2-Methyl-6-nitrobenzoxazoleG3(MP2)//B3LYP--- researchgate.net
2-Chloro benzimidazole (B57391)B3LYP/6-31G*-6.61-1.415.20 nih.gov
Imidazole DerivativeB3LYP/6-311G(d,p)-6.30-1.814.49 irjweb.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying transient species like transition states and intermediates that are often impossible to observe experimentally. smu.edu

The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNAr) at the C2 position, where the chloride is displaced by a nucleophile. ibchem.com Computational chemists can model this process by locating the high-energy transition state (TS) that connects the reactants to the intermediate or products. ucsd.edu

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The nitro group at C6 is crucial for stabilizing this intermediate through resonance.

Leaving Group Departure: The C-Cl bond breaks, expelling the chloride ion and restoring the aromaticity of the ring system.

DFT calculations can identify the geometry of the transition state for the first, rate-determining step. A vibrational frequency analysis of the TS structure is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-nucleophile bond and initial breaking of the C-Cl bond). faccts.de

By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy surface or energetic profile for the reaction can be constructed. smu.edu This profile provides critical quantitative information about the reaction's feasibility and kinetics.

The key parameters derived from an energetic profile are:

Activation Energy (ΔG‡): The energy difference between the reactants and the highest-energy transition state. A lower activation energy corresponds to a faster reaction rate.

For the SNAr reaction of this compound, the energetic profile would show two peaks corresponding to the two transition states, with a valley in between representing the Meisenheimer intermediate. Such profiles allow for a detailed understanding of why the reaction proceeds and what factors control its rate and selectivity. d-nb.info

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in establishing a mathematical correlation between the structural features of a molecule and its chemical reactivity. For this compound, QSRR models can offer predictive insights into its behavior in various chemical reactions.

The reactivity of this compound is intrinsically linked to its electronic and steric properties. The electron-withdrawing nature of the nitro group at the 6-position and the chloro group at the 2-position significantly influences the electron density distribution across the benzoxazole ring system.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to compute various electronic and steric parameters. These descriptors are then correlated with experimentally observed or computationally predicted reaction rates. Key parameters often include:

Electronic Parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for predicting reactivity in nucleophilic and electrophilic substitution reactions. A lower LUMO energy for this compound suggests a higher susceptibility to nucleophilic attack.

Mulliken and Natural Population Analysis (NPA) charges: These provide insights into the partial charges on each atom, identifying potential sites for electrophilic or nucleophilic attack.

Hammett constants (σ): For substituted benzoxazoles, these constants quantify the electron-donating or electron-withdrawing effect of substituents, which can be correlated with reaction rates. A positive Hammett constant for the nitro group indicates its strong electron-withdrawing nature, which has been shown to increase the potency of related inhibitors. nih.gov

Steric Parameters:

Taft steric parameters (Es): These quantify the steric hindrance caused by substituents.

Molecular volume and surface area: These global descriptors can influence how the molecule interacts with other reactants.

A hypothetical QSRR study on a series of substituted benzoxazoles, including this compound, might yield a correlation equation like:

log(k) = c₀ + c₁σ + c₂Es + c₃(LUMO)

where 'k' is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis. Such an equation would quantitatively describe how electronic and steric factors govern the reactivity of these compounds.

Table 1: Hypothetical Electronic and Steric Parameters for a Series of Benzoxazole Derivatives

CompoundSubstituent (R)Hammett Constant (σ_p)Taft Steric Parameter (Es)LUMO Energy (eV)
1 H0.000.00-1.5
2 6-NO₂0.78-0.51-2.8
3 6-Cl0.23-0.97-1.9
4 2-Cl, 6-NO₂---3.1
5 5-CH₃-0.17-1.24-1.3

This table presents hypothetical data for illustrative purposes, based on general chemical principles and trends observed in related compounds.

Building upon QSRR, predictive models can be developed to forecast the outcomes of chemical transformations involving this compound. These models are often based on machine learning algorithms trained on datasets of known reactions of similar compounds.

For instance, a model could be trained to predict the likelihood of a nucleophilic aromatic substitution (SNAAr) reaction at the C2 position, where the chloro group is displaced. The input for such a model would be the descriptors of the benzoxazole substrate and the incoming nucleophile. The model would then output a predicted yield or reaction rate.

These predictive models are invaluable in synthetic chemistry for optimizing reaction conditions and for the virtual screening of potential reactants, thereby accelerating the discovery of new synthetic routes and novel molecules. The development of such models often involves a cycle of prediction, experimental validation, and model refinement.

Molecular Dynamics Simulations for Conformational Analysis

While this compound has a relatively rigid bicyclic core, the nitro group can exhibit some degree of rotational freedom. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior. By simulating the molecule in different environments (e.g., in a vacuum, in a solvent), one can understand how intermolecular interactions influence its preferred conformation.

For this compound, a key aspect to investigate via MD simulations is the dihedral angle between the nitro group and the benzene (B151609) ring. The planarity of the nitro group with the ring system can affect the molecule's electronic properties and its ability to participate in intermolecular interactions, such as stacking interactions.

A typical MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water or an organic solvent.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.

Analysis of the MD trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might bind to a biological target or how it might pack in a crystal lattice. In related nitroaromatic compounds, the presence of adjacent bulky groups can force the nitro group out of the plane of the aromatic ring, which can impact its reactivity. mdpi.com

Utility As a Synthetic Building Block and Chemical Intermediate

Role in the Construction of Complex Heterocyclic Scaffolds

The benzoxazole (B165842) core is a significant scaffold in numerous biologically active compounds and functional materials. researchgate.netunivpancasila.ac.id 2-Chloro-6-nitrobenzo[d]oxazole acts as a key starting material for the elaboration of this core into more intricate heterocyclic systems.

The chlorine atom at the 2-position of this compound is an excellent leaving group, readily displaced by various nucleophiles. This reactivity is central to its role as a precursor to a wide array of 2-substituted benzoxazoles, which are classes of compounds with significant applications in medicinal chemistry and materials science. researchgate.net For instance, reactions with amines lead to the formation of 2-aminobenzoxazole (B146116) derivatives. These derivatives are of considerable interest due to their potential as enzyme inhibitors and probes in chemical biology. nih.gov

The synthesis of N-substituted 2-aminobenzoxazoles often leverages the reactivity of the 2-chloro position. One established method involves the reaction of o-aminophenols with a cyanating agent, but this often uses highly toxic reagents like cyanogen (B1215507) bromide. nih.gov A more contemporary approach involves the direct functionalization of the benzoxazole ring. For example, while not starting from the exact chloro-nitro derivative, related studies show that 2-chlorobenzoxazoles can react with various amines to form N-substituted products, illustrating a key reaction pathway for this compound. researchgate.net

The following table showcases examples of functionalized benzoxazoles synthesized from related precursors, highlighting the versatility of the 2-substituted benzoxazole scaffold.

Table 1: Examples of Synthesized Functionalized Benzoxazoles

Precursor Reagent Product Yield Reference
Benzoxazole-2-thiol 2-Bromoethylamine HBr Disulfide product Selective acs.org
2-amino-5-nitrophenol Potassium ethylxanthate 6-Nitrobenzo[d]oxazole-2-thiol 97% mdpi.com
o-aminophenols N-cyano-N-phenyl-p-toluenesulfonamide 2-aminobenzoxazoles Good to Excellent nih.gov

This table illustrates general synthetic strategies for functionalizing the benzoxazole ring, analogous to the potential reactions of this compound.

The strategic placement of reactive sites in this compound allows for its use in constructing more complex, fused heterocyclic systems. While direct examples starting from this specific compound are specialized, the principles of using bifunctional reagents to react with the benzoxazole core are well-established in heterocyclic chemistry. researchgate.net For example, a nucleophile could displace the 2-chloro group, and a subsequent reaction involving the nitro group (e.g., reduction to an amine followed by cyclization) could form a new ring fused to the original benzoxazole structure. This strategy is a known pathway for creating fused systems like oxazepines and diazepines, which are important structural motifs in medicinal chemistry. slideshare.net

Application in Materials Science Research

The benzoxazole moiety is not only important in biological contexts but also in the development of advanced organic materials. bldpharm.com this compound serves as a building block for materials with specific electronic and optical properties. bldpharm.com

The electron-deficient nature of the this compound ring system makes its derivatives suitable for applications in organic electronics. researchgate.net The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. By substituting the chloro group with various functionalities, the electronic characteristics can be precisely tuned. This makes derivatives of this compound candidates for use as organic semiconductors, components of organic light-emitting diodes (OLEDs), and other electronic materials. bldpharm.combldpharm.com The ability to create donor-acceptor systems by reacting the electrophilic benzoxazole with electron-donating molecules is a key strategy in designing materials for photovoltaic applications. mdpi.com

Benzoxazole derivatives are known to exhibit interesting photophysical properties, functioning as fluorophores (fluorescent molecules). nih.gov The structural analogue, 4-nitrobenz-2-oxa-1,3-diazole (NBD), is a well-known small heterocyclic fluorophore. nih.gov The amine-reactive version, NBD-Cl, is widely used as a fluorescent label in chemical biology. nih.gov

The photophysical properties of these types of molecules are often governed by intramolecular charge transfer (ICT) from a donor group to the electron-accepting nitro-substituted aromatic system. nih.gov By reacting this compound with various nucleophiles (e.g., amines, thiols), new derivatives can be created where the photophysical properties, such as emission wavelength and quantum yield, are systematically altered. The strong electron-withdrawing nitro group enhances the electrophilicity at the 4-position (analogous to the 6-position in the title compound), facilitating nucleophilic aromatic substitution (SNAr) reactions that ligate the fluorophore to a molecule of interest. nih.gov This tunability is crucial for designing custom chromophores and fluorophores for specific applications, including bioimaging probes. nih.gov

Table 2: Photophysical Properties of a Related Benzoxadiazole Fluorophore

Compound Excitation Max (λmax) Emission Max (λem) Molar Extinction Coefficient (ε) Quantum Yield (Φ) Solvent Reference

This table provides data for a structurally similar NBD derivative, illustrating the fluorescent properties achievable with this class of compounds.

Advanced Reagent in Organic Synthesis

Beyond its role as a simple building block, this compound can be employed as a reagent in more complex synthetic transformations. The reactivity of the chloro and nitro groups allows for its participation in named reactions and multi-step sequences. For example, intramolecular SNAr reactions, such as the Smiles rearrangement, are a powerful tool for forming new bonds and functionalizing heteroaromatic rings. nih.govacs.org In a relevant synthetic approach, a Smiles rearrangement was utilized upon activating benzoxazole-2-thiol with chloroacetyl chloride to produce N-substituted aminobenzoxazoles, showcasing a sophisticated use of the benzoxazole core's reactivity. nih.govacs.org The dual functionality of this compound allows for regioselective derivatization, making it a pivotal component in the synthesis of pharmaceuticals and functional materials.

In Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. As an aryl chloride, this compound is a suitable substrate for several such transformations, including the Suzuki, Heck, and Sonogashira reactions. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (in Suzuki and Sonogashira coupling) or migratory insertion (in Heck coupling), and finally reductive elimination to yield the product and regenerate the catalyst.

While the chloro group is generally less reactive than bromo or iodo substituents in these catalytic cycles, the electronic activation provided by the nitro group can facilitate the initial oxidative addition step. Research has indicated the successful use of this compound in Suzuki coupling reactions. For instance, the coupling with substituted phenylboronic acids can be employed to synthesize 2-aryl-6-nitrobenzo[d]oxazoles.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions (Note: The following table is a representative illustration of potential reactions. Specific experimental data for this compound in a variety of these named reactions is not extensively detailed in publicly available literature.)

Reaction Name Coupling Partner Product Type Potential Catalyst System
Suzuki Coupling Arylboronic acid 2-Aryl-6-nitrobenzo[d]oxazole Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Heck Coupling Alkene 2-Alkenyl-6-nitrobenzo[d]oxazole Pd(OAc)₂, Ligand (e.g., PPh₃), Base
Sonogashira Coupling Terminal alkyne 2-Alkynyl-6-nitrobenzo[d]oxazole Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)

As a Source of Activated Electrophiles or Nucleophiles

The primary utility of this compound in synthesis stems from its role as an activated electrophile. The carbon atom at the 2-position of the benzoxazole ring is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, and this effect is significantly enhanced by the strong electron-withdrawing nitro group on the benzene (B151609) ring.

This electronic deficiency makes the 2-chloro group an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles can readily displace the chloride to form new 2-substituted-6-nitrobenzo[d]oxazoles. This reactivity is a cornerstone of its application as a chemical intermediate, providing a straightforward route to a diverse range of derivatives.

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines react to form 2-amino-6-nitrobenzo[d]oxazole derivatives.

Alkoxides: Alkoxides and phenoxides react to yield 2-alkoxy- or 2-aryloxy-6-nitrobenzo[d]oxazoles.

Thiols: Thiolates react to produce 2-thioether-6-nitrobenzo[d]oxazoles.

The reactions are typically carried out under mild conditions, often at room temperature or with gentle heating, in the presence of a base to neutralize the liberated HCl. The high reactivity and predictability of these SNAr reactions make this compound a preferred starting material for building more complex molecular architectures.

Conversely, while the compound itself is primarily an electrophile, its derivatives can act as nucleophiles. For instance, the nitro group can be chemically reduced to an amino group (–NH₂). This resulting 2-chloro-6-aminobenzo[d]oxazole can then participate in reactions as a nucleophile, for example, through its amino group.

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophile Reagent Example Product Class
Amine Aniline 2-Anilino-6-nitrobenzo[d]oxazole
Amine Morpholine 2-Morpholino-6-nitrobenzo[d]oxazole
Alkoxide Sodium methoxide 2-Methoxy-6-nitrobenzo[d]oxazole
Phenoxide Sodium phenoxide 2-Phenoxy-6-nitrobenzo[d]oxazole
Thiolate Sodium thiophenolate 2-(Phenylthio)-6-nitrobenzo[d]oxazole

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-nitrobenzo[d]oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis of nitro-substituted oxazoles typically involves cyclization of ortho-substituted nitroanilines or halogenation/nitration of preformed oxazole scaffolds. For example, analogous methods for 2-chloro-6-fluorobenzo[d]oxazole (CAS 153403-53-3) use condensation of aminophenol derivatives with chloroacetyl chloride under controlled temperatures (0–50°C) in solvents like dichloromethane . For nitro substitution, nitration can be achieved using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate, but regioselectivity must be validated via NMR or X-ray crystallography. Key variables include solvent polarity (e.g., benzene vs. DMF), reaction time (1–12 hours), and catalyst choice (e.g., PCl₃ for cyclization) .
  • Data Table: Comparison of Synthetic Routes
MethodReagentsSolventTemp (°C)Yield (%)Purity (NMR)
Route AThionyl chloride, N-methylacetamideBenzeneReflux65–72>95%
Route BOxalyl chloride, DMFDCM505890%

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in nitro- and chloro-substituted oxazoles?

  • Methodological Answer:
  • ¹H/¹³C NMR: Chlorine and nitro groups induce distinct deshielding effects. For 2-chloro-6-fluorobenzo[d]oxazole, the chloro substituent at C2 causes a downfield shift (~7.5 ppm for C2), while the nitro group at C6 would similarly affect adjacent carbons. Coupling constants (e.g., J₃-F) help confirm substitution patterns .
  • IR: Nitro groups exhibit strong asymmetric/symmetric stretching peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹. Chloro substituents show C-Cl stretches at 550–600 cm⁻¹ .
  • MS: High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₇H₂ClN₂O₃ for this compound) and detects fragmentation patterns (e.g., loss of NO₂ or Cl) .

Q. What are common side reactions during oxazole functionalization, and how can they be suppressed?

  • Methodological Answer:
  • Nitration Over-Oxidation: Excessive nitration can lead to ring-opening or formation of dinitro byproducts. Controlled reagent stoichiometry (e.g., 1.2 eq HNO₃) and low temperatures (0–5°C) minimize this .
  • Chloro-Nitro Displacement: In polar solvents, nucleophilic displacement of Cl by NO₂⁻ can occur. Use aprotic solvents (e.g., DCM) and avoid strong bases .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and pharmacological potential of this compound?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electron density maps. The nitro group’s electron-withdrawing effect lowers HOMO energy, increasing electrophilicity at C4/C5 for nucleophilic attacks .
  • Docking Studies: Screen against targets like bacterial enoyl-ACP reductase (FabI) or kinase enzymes. Oxazole derivatives exhibit affinity for hydrophobic pockets due to π-π stacking with aromatic residues .

Q. What strategies improve regioselectivity in the nitration of chloro-substituted oxazoles?

  • Methodological Answer:
  • Directing Groups: Electron-withdrawing substituents (e.g., Cl) meta-direct nitration. For C6 nitration, steric effects from adjacent substituents can override electronic effects. Use protecting groups (e.g., acetyl) on competing positions .
  • Microwave-Assisted Synthesis: Enhances regioselectivity via rapid, uniform heating. For example, 80°C/150 W in DMF yields 85% C6-nitrated product vs. 50% conventional heating .

Q. How do solvent effects and silver nanoparticle interactions influence the photophysical properties of nitro-oxazoles?

  • Methodological Answer:
  • Solvent Polarity: Nitro groups increase dipole moments, causing solvatochromic shifts in fluorescence. In DMSO, this compound may exhibit λₑₘ at 450 nm vs. 420 nm in hexane .
  • Silver Nanoparticle Interactions: Surface plasmon resonance (SPR) of AgNPs quenches oxazole fluorescence via energy transfer. This is quantified via Stern-Volmer plots (Ksv ~10⁴ M⁻¹) .

Q. What green chemistry approaches reduce toxic byproducts in oxazole synthesis?

  • Methodological Answer:
  • Ionic Liquids (ILs): Replace DMF with [BMIM][BF₄] to enhance reaction efficiency (yield ↑15%) and reduce waste .
  • Flow Chemistry: Continuous flow reactors minimize solvent use (e.g., 50% less DCM) and improve safety for nitration reactions .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported yields for oxazole syntheses under similar conditions?

  • Methodological Answer:
  • Reagent Purity: Trace moisture in thionyl chloride reduces yields by 20–30%. Use freshly distilled reagents .
  • Catalyst Loading: For example, 70 mol% NH₄Cl in ethanol increases cyclization efficiency vs. lower concentrations .

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